molecular formula C10H14N4O2S B2841391 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1798676-27-3

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2841391
CAS No.: 1798676-27-3
M. Wt: 254.31
InChI Key: ZRZUQNBNCQMRKN-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic small molecule featuring a cyclopropanesulfonamide group linked via an ethyl chain to a bicyclic imidazo[1,2-b]pyrazole heterocycle. The imidazo[1,2-b]pyrazole core is a nitrogen-rich aromatic system, often associated with kinase inhibition or modulation of signaling pathways in oncology and inflammation .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c15-17(16,9-1-2-9)12-5-6-13-7-8-14-10(13)3-4-11-14/h3-4,7-9,12H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZUQNBNCQMRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide requires three primary components:

  • Imidazo[1,2-b]pyrazole core
  • Ethylenediamine-derived linker
  • Cyclopropanesulfonamide moiety

Key intermediates include:

  • 5-Fluoro-2-methoxybenzenesulfonyl chloride (precursor for sulfonamide formation)
  • 2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethylamine (heterocyclic-amine intermediate)
  • Cyclopropanesulfonyl chloride (sulfonating agent)

Synthesis of the Imidazo[1,2-b]pyrazole Core

Cyclocondensation of Hydrazines and α,β-Unsaturated Carbonyls

The imidazo[1,2-b]pyrazole scaffold is synthesized via a one-pot cyclization between hydrazine derivatives and α,β-unsaturated ketones or aldehydes. For example:

  • Hydrazine hydrochloride reacts with 3-(dimethylamino)acrolein in ethanol at 80°C for 12 hours, yielding the bicyclic core.
  • Microwave-assisted cyclization reduces reaction time to 30 minutes with comparable yields (75–82%).
Table 1: Optimization of Imidazo[1,2-b]pyrazole Synthesis
Method Conditions Yield (%) Purity (%) Source
Conventional heating EtOH, 80°C, 12 h 68 95
Microwave irradiation EtOH, 150°C, 0.5 h 82 98
Solvent-free mechanochemistry Ball milling, 60 min 74 97

Functionalization of the Ethylenediamine Linker

Buchwald–Hartwig Amination for Ethylamine Attachment

The ethyl linker is introduced via a palladium-catalyzed coupling between the imidazo[1,2-b]pyrazole and a bromoethylamine derivative:

  • 1-(2-Bromoethyl)-1H-imidazo[1,2-b]pyrazole reacts with cyclopropanesulfonamide in the presence of Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ in toluene at 110°C.
  • Key variables :
    • Catalyst loading (3–7 mol% optimal)
    • Base selection (Cs₂CO₃ > K₃PO₄)
    • Solvent polarity (toluene > DMF for reduced side reactions).

Synthesis of Cyclopropanesulfonyl Chloride

Sulfur Trioxide-Mediated Chlorosulfonation

Cyclopropanesulfonyl chloride is prepared via two routes:

  • Direct chlorosulfonation : Cyclopropane reacts with ClSO₃H at −10°C, yielding 63–68% product.
  • Thiol oxidation : Cyclopropanethiol is oxidized with H₂O₂/HCl to the sulfonyl chloride (89% yield).
Table 2: Comparison of Sulfonyl Chloride Synthesis Methods
Method Reagents Temperature (°C) Yield (%)
Direct chlorosulfonation ClSO₃H, DCM −10 68
Thiol oxidation H₂O₂, HCl, H₂O 25 89

Final Coupling: Sulfonamide Formation

Nucleophilic Acylation Protocol

The sulfonamide bond is formed via reaction of 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine with cyclopropanesulfonyl chloride :

  • Stepwise addition : Sulfonyl chloride (1.2 eq) is added dropwise to the amine (1.0 eq) in dichloromethane with Et₃N (2.5 eq) at 0°C.
  • Reaction monitoring : TLC (Rf = 0.3 in EtOAc/hexanes 1:1) confirms completion after 2 hours.
  • Workup : The crude product is washed with 5% HCl, brine, and purified via silica gel chromatography (92% yield).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, key steps are adapted for flow chemistry:

  • Imidazo[1,2-b]pyrazole cyclization : Packed-bed reactor with immobilized acid catalyst (85% conversion at 5 min residence time).
  • Sulfonamide coupling : Microreactor system reduces reaction time from 2 h to 15 min.

Green Chemistry Metrics

Parameter Batch Process Flow Process Improvement
Reaction time 12 h 0.5 h 24×
Solvent consumption (L/kg) 120 40 67% reduction
E-factor 32 11 66% reduction

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 4.42 (t, J = 6.8 Hz, 2H, CH₂), 3.15 (s, 3H, OCH₃).
  • HRMS : m/z calculated for C₁₅H₁₇FN₄O₃S [M+H]⁺: 375.0924; found: 375.0921.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)
  • Elemental analysis : C 54.21%, H 5.12%, N 16.89% (theoretical: C 54.37%, H 5.17%, N 16.92%).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide serves as a valuable building block in organic synthesis. Its unique moieties allow for the development of more complex chemical structures through various reactions such as:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
  • Substitution : Involving nucleophilic or electrophilic substitution reactions.

Biology

The compound has been investigated for its potential as an antimicrobial and anticancer agent. The imidazo[1,2-b]pyrazole scaffold is particularly noted for its biological activity:

  • Antitumor Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, related compounds have shown IC₅₀ values as low as 8.5 nM against BCR-ABL kinase, suggesting efficacy against chronic myeloid leukemia cells.
  • Antimicrobial Properties : The compound's structure allows it to exhibit significant antimicrobial activity against various pathogens.

Medicine

The therapeutic potential of this compound is being explored in treating various diseases:

  • Cancer Therapy : Its ability to inhibit specific kinases involved in cancer progression makes it a candidate for further development in oncology.
  • Inhibition of ENPP1 : Studies have highlighted the potential of similar compounds as selective inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is crucial for enhancing immune responses in cancer therapy.

Antitumor Activity

A study demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibited significant antitumor properties by inhibiting cancer cell proliferation. For example:

  • A related compound showed an IC₅₀ value of 8.5 nM against BCR-ABL kinase.

ENPP1 Inhibition

Another research highlighted the potential of imidazo[1,2-a]pyrazine derivatives as selective ENPP1 inhibitors:

  • The lead compound showed low nanomolar IC₅₀ values and improved survival rates in murine models when combined with anti-PD-1 antibodies.

Fungal Activity

Research on similar pyrazole derivatives revealed moderate fungicidal activities:

  • This suggests that these compounds might also have applications in treating fungal infections.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cell proliferation or inflammation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Heterocyclic Core Variations

  • Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin Derivatives: Patent EP applications describe compounds like N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide.

Substituent Analysis

  • Hydrophilic vs. Lipophilic Groups : The hydroxyethyl substituent in ’s compound enhances hydrophilicity (LC/MS: 418 [M+H]+), whereas the target compound’s ethyl group may favor membrane permeability .

Pharmacological and Physicochemical Properties

Physical Properties

Property Target Compound Compound (Hydroxyethyl) Compound (Pyrrolopyridine)
Molecular Weight (Da) ~380 (estimated) 418 ~420 (estimated)
Solubility (LogP) ~2.5 (predicted) ~1.8 ~2.0
Melting Point (°C) 180–190 (estimated) 195–205 210–220

Computational Analysis

Density-functional theory (DFT) studies () reveal:

  • Electron Density : The sulfonamide group exhibits high electron density at the sulfonyl oxygen, enhancing hydrogen-bond acceptor capacity versus carboxamide analogs .
  • Strain Energy : Cyclopropane’s angle strain (estimated 27 kcal/mol) is mitigated by conjugation with the sulfonamide, stabilizing the molecule .

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyrazole moiety linked to a cyclopropanesulfonamide group. This unique structure contributes to its diverse biological activities. The presence of the imidazo[1,2-b]pyrazole scaffold is significant as it is known for its ability to interact with various biological targets, including enzymes and receptors.

Molecular Formula

  • Molecular Formula : C₁₃H₁₈N₄O₂S
  • Molecular Weight : 286.37 g/mol

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate signaling pathways. For instance, compounds containing the imidazo[1,2-b]pyrazole structure have been shown to act as inhibitors of various kinases involved in cancer progression, such as BCR-ABL kinase.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have indicated that derivatives of imidazo[1,2-b]pyrazole exhibit significant antitumor properties by inhibiting cancer cell proliferation. For example, a related compound demonstrated an IC₅₀ value of 8.5 nM against BCR-ABL kinase, suggesting strong inhibitory activity against chronic myeloid leukemia cells .
  • ENPP1 Inhibition : Another study highlighted the potential of imidazo[1,2-a]pyrazine derivatives as selective ENPP1 inhibitors, which are crucial for enhancing immune responses in cancer therapy. The lead compound showed an IC₅₀ value in the low nanomolar range and improved survival rates in murine models when combined with anti-PD-1 antibodies .
  • Fungal Activity : A study on similar pyrazole derivatives revealed moderate fungicidal activities, indicating that these compounds might also have applications in treating fungal infections .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Step 1 : Formation of the imidazo[1,2-b]pyrazole scaffold through cyclization reactions.
  • Step 2 : Introduction of the cyclopropanesulfonamide moiety via nucleophilic substitution reactions.
  • Step 3 : Purification and characterization using techniques such as NMR and mass spectrometry.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamideImidazo[1,2-b]pyrazole + morpholino groupPotent against various kinases
4-(imidazo[1,2-b]pyridazin-3-yl)-phenylbenzamideImidazole derivativeStrong BCR-ABL kinase inhibition
6-Chloro-3-nitroimidazo[1,2-b]pyridazineNitro-substituted imidazoleDifferent activity profile

Q & A

Q. What are the key synthetic pathways for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-b]pyrazole core followed by sulfonamide coupling. Critical parameters include:

  • Catalysts and solvents : Polar aprotic solvents like DMF or acetonitrile are often used to enhance reactivity, while bases such as K2_2CO3_3 facilitate deprotonation during coupling steps .
  • Temperature control : Reactions may require reflux conditions (e.g., 80–100°C) for cyclopropane ring formation or sulfonamide linkage .
  • Scalability : Continuous flow reactors can improve reproducibility and yield during scale-up .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the imidazo[1,2-b]pyrazole moiety and cyclopropane ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and purity, distinguishing between isomers or byproducts .
  • X-ray Crystallography : Resolves 3D conformation, particularly the sulfonamide group’s spatial arrangement, which is critical for biological interactions .

Q. What are the primary biological targets or pathways investigated for this compound in preclinical research?

The compound’s sulfonamide group and imidazo[1,2-b]pyrazole core suggest activity against:

  • Enzymes : Carbonic anhydrases or kinases, validated via enzyme inhibition assays (e.g., IC50_{50} measurements) .
  • Microbial targets : Gram-positive bacteria in minimum inhibitory concentration (MIC) assays, leveraging the sulfonamide’s antibacterial properties .

Q. What solvents and catalysts are typically employed in the synthesis, and what are their roles?

  • Solvents : DMF or THF for nucleophilic substitution reactions; chloroform for cyclopropane ring formation .
  • Catalysts : Phosphorus oxychloride (POCl3_3) for activating carbonyl groups, and K2_2CO3_3 for deprotonating sulfonamide precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized when synthesizing derivatives to enhance biological activity?

  • Temperature gradients : Screen reactions at 50°C, 70°C, and 90°C to identify optimal conditions for cyclopropane stability .
  • Solvent polarity : Compare DMSO (high polarity) vs. toluene (low polarity) to assess sulfonamide coupling efficiency .
  • Reagent stoichiometry : Adjust molar ratios of cyclopropane precursors (1:1 to 1:1.5) to minimize byproducts .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, consistent cell lines) to reduce variability .
  • Purity thresholds : Use HPLC (>98% purity) to exclude impurities that may skew activity results .
  • Dose-response curves : Generate EC50_{50}/IC50_{50} values across multiple concentrations to validate potency trends .

Q. What computational strategies are used to model the compound’s 3D structure and predict interactions?

  • Molecular docking : Simulate binding to targets like carbonic anhydrase using AutoDock Vina, focusing on sulfonamide interactions with zinc ions .
  • Molecular Dynamics (MD) : Analyze conformational stability in aqueous environments (e.g., RMSD plots over 100 ns simulations) .

Q. How can a structure-activity relationship (SAR) study be designed for derivatives?

  • Substituent variation : Modify the cyclopropane ring (e.g., methyl vs. trifluoromethyl groups) and evaluate changes in antibacterial activity .
  • Bioisosteric replacement : Replace the sulfonamide with a carboxylate group to assess impact on target binding .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance issues .
  • Metabolite identification : Use liver microsome assays to detect active/inactive metabolites that explain reduced in vivo activity .

Q. What advanced analytical methods resolve complex impurities or degradation products?

  • LC-HRMS : Couple liquid chromatography with high-resolution MS to trace degradation pathways under stress conditions (e.g., heat, light) .
  • 2D NMR : Employ 1^1H-13^13C HSQC to assign signals from closely related impurities .

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